2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0815367
InChI: InChI=1S/C17H24N2O2S/c1-13-7-9-15(10-8-13)19-17(21)12-22-11-16(20)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,20)(H,19,21)
SMILES: CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2CCCCC2
Molecular Formula: C17H24N2O2S
Molecular Weight: 320.5 g/mol

2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC0815367

Molecular Formula: C17H24N2O2S

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C17H24N2O2S
Molecular Weight 320.5 g/mol
IUPAC Name N-cyclohexyl-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylacetamide
Standard InChI InChI=1S/C17H24N2O2S/c1-13-7-9-15(10-8-13)19-17(21)12-22-11-16(20)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,20)(H,19,21)
Standard InChI Key ATRNSPVOGOKYFJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2CCCCC2
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2CCCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator